molecular formula C10H9F2N3O2 B13786430 (R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid

(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid

Katalognummer: B13786430
Molekulargewicht: 241.19 g/mol
InChI-Schlüssel: ZTWAYQFTUDXZTD-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a difluorobenzimidazole moiety, and a propanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable benzimidazole precursor, which undergoes fluorination to introduce the difluoro groups. The amino and propanoic acid functionalities are then introduced through subsequent reactions, such as amination and carboxylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The difluorobenzimidazole moiety can be reduced to form partially or fully hydrogenated products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its difluorobenzimidazole moiety can interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicinal chemistry, ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzimidazole moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the difluoro groups, resulting in different chemical and biological properties.

    2-Amino-3-(4,5-dichloro-1H-benzo[d]imidazol-2-yl)propanoic acid: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    2-Amino-3-(4,5-dimethyl-1H-benzo[d]imidazol-2-yl)propanoic acid: The presence of methyl groups can influence its steric and electronic properties.

Uniqueness

The presence of difluoro groups in ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid imparts unique electronic and steric characteristics, making it distinct from similar compounds. These properties can enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved efficacy in various applications.

Eigenschaften

Molekularformel

C10H9F2N3O2

Molekulargewicht

241.19 g/mol

IUPAC-Name

(2R)-2-amino-3-(4,5-difluoro-1H-benzimidazol-2-yl)propanoic acid

InChI

InChI=1S/C10H9F2N3O2/c11-4-1-2-6-9(8(4)12)15-7(14-6)3-5(13)10(16)17/h1-2,5H,3,13H2,(H,14,15)(H,16,17)/t5-/m1/s1

InChI-Schlüssel

ZTWAYQFTUDXZTD-RXMQYKEDSA-N

Isomerische SMILES

C1=CC(=C(C2=C1NC(=N2)C[C@H](C(=O)O)N)F)F

Kanonische SMILES

C1=CC(=C(C2=C1NC(=N2)CC(C(=O)O)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.